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molecular formula C10H16 B3024363 Tetrahydrodicyclopentadiene CAS No. 6004-38-2

Tetrahydrodicyclopentadiene

Cat. No. B3024363
M. Wt: 136.23 g/mol
InChI Key: LPSXSORODABQKT-UHFFFAOYSA-N
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Patent
US04579904

Procedure details

4,8-Bis [(3'-methacroyl-2'-hydroxypropyl)-phthalatomethyl] tricyclo [5.2.1.02,6 ] decane was prepared from phthalic anhydride, 4,8-bis (hydroxymethyl)-tricyclo [5.2.1.0.2,6 ] decane, and glycidyl methacrylate according to the method described in Example A. (a): ##STR17## Refraction index (50° C.): 1.530
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,8-bis (hydroxymethyl)-tricyclo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)O[C:4](=O)[C:3]2=C[CH:8]=[CH:9][CH:10]=[C:2]12.[C:12](OCC1OC1)(=O)[C:13]([CH3:15])=[CH2:14]>>[CH:13]12[CH2:14][CH:9]([CH2:8][CH2:15]1)[CH:10]1[CH:12]2[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
4,8-bis (hydroxymethyl)-tricyclo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
index (50° C.)

Outcomes

Product
Name
Type
product
Smiles
C12C3CCCC3C(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04579904

Procedure details

4,8-Bis [(3'-methacroyl-2'-hydroxypropyl)-phthalatomethyl] tricyclo [5.2.1.02,6 ] decane was prepared from phthalic anhydride, 4,8-bis (hydroxymethyl)-tricyclo [5.2.1.0.2,6 ] decane, and glycidyl methacrylate according to the method described in Example A. (a): ##STR17## Refraction index (50° C.): 1.530
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4,8-bis (hydroxymethyl)-tricyclo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)O[C:4](=O)[C:3]2=C[CH:8]=[CH:9][CH:10]=[C:2]12.[C:12](OCC1OC1)(=O)[C:13]([CH3:15])=[CH2:14]>>[CH:13]12[CH2:14][CH:9]([CH2:8][CH2:15]1)[CH:10]1[CH:12]2[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
4,8-bis (hydroxymethyl)-tricyclo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
index (50° C.)

Outcomes

Product
Name
Type
product
Smiles
C12C3CCCC3C(CC1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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